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Abstract
This technical guide provides a comprehensive overview of the discovery, history, chemical

properties, and toxicological profile of Castrix, the commercial name for the compound

Crimidine. Developed in the 1940s as a potent rodenticide, its high toxicity and rapid action

are attributed to its dual mechanism of action: vitamin B6 antagonism and acetylcholinesterase

inhibition. This document details its historical context, physical and chemical properties, and

toxicological data. Furthermore, it provides detailed, illustrative experimental protocols for its

synthesis, acute toxicity assessment, and enzyme inhibition assays. The underlying

biochemical pathways of its toxicity are also elucidated through signaling pathway diagrams.

This guide is intended to serve as a valuable resource for researchers in toxicology,

pharmacology, and drug development.

Introduction
Crimidine, scientifically known as 2-Chloro-N,N,6-trimethylpyrimidin-4-amine, is a highly toxic

convulsive poison. It was first developed in the 1940s by the German conglomerate IG Farben

and was commercially sold as the rodenticide Castrix.[1] Its development was spurred by the

need for a replacement for thallium sulfate, which was in short supply during World War II.[2]

Following the war, its efficacy as a rodenticide was investigated in the United States.[2]
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Castrix is recognized for its rapid action, with symptoms of poisoning appearing within 20 to 40

minutes of ingestion.[1][3] Due to its extreme toxicity, it is classified as an extremely hazardous

substance in the United States and is no longer registered for use as a pesticide there.[1][3]

However, it is still in use in some other countries.[1] The primary mechanisms of its toxicity are

the inhibition of vitamin B6, which is crucial for amino acid and carbohydrate metabolism, and

the deactivation of acetylcholinesterase, an essential enzyme in the nervous system.[1][4]

Chemical and Physical Properties
Crimidine is a brown, waxy solid or appears as colorless crystals.[3][5] It is characterized by

the following properties:
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Property Value Reference(s)

IUPAC Name
2-Chloro-N,N,6-

trimethylpyrimidin-4-amine
[3]

Synonyms Castrix, Crimidin, W491 [1][6]

CAS Number 535-89-7 [3]

Molecular Formula C₇H₁₀ClN₃ [3]

Molar Mass 171.63 g/mol [3]

Melting Point 87 °C (189 °F) [3][7]

Boiling Point 140-147 °C at 4 mmHg [3][7]

Solubility

Soluble in acetone, benzene,

chloroform, diethyl ether,

ethanol, and dilute acids.

Slightly soluble in water.

[3][5]

Stability

Stable in neutral media, but

decomposes in the presence

of strong acids and alkalis.[3]

When heated to

decomposition, it emits toxic

fumes of hydrogen chloride

and nitrogen oxides.[3]

Corrosivity Corrosive to metals. [3]

Toxicological Data
Crimidine is a highly toxic compound, with a probable oral lethal dose in humans of less than 5

mg/kg.[5] The onset of symptoms is rapid, typically occurring within 20-40 minutes of exposure.

[1]

Acute Toxicity Values (LD₅₀)
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The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The following

table summarizes the reported LD₅₀ values for crimidine in various animal species and routes

of administration.

Species
Route of
Administration

LD₅₀ (mg/kg) Reference(s)

Rat Oral 1.25 [3]

Rat Intraperitoneal (IP) 1 [3]

Mouse Intraperitoneal (IP) 1 [5]

Mouse Subcutaneous (SC) 1.1 - 1.3 [5]

Guinea Pig Intraperitoneal (IP) 2.66 [5]

Chicken Oral 22.5 [3]

Quail Oral ~20 [3]

Mechanism of Action
The potent toxicity of crimidine stems from its multifaceted impact on the central nervous

system. It primarily acts as a convulsant by antagonizing vitamin B6 and inhibiting the enzyme

acetylcholinesterase.[1][3]

Vitamin B6 Antagonism and Disruption of GABA
Synthesis
The primary mechanism of crimidine-induced convulsions is its interference with the action of

vitamin B6.[3] The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is a critical cofactor

for a vast number of enzymes, including glutamic acid decarboxylase (GAD).[8][9] GAD is

responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid

(GABA) from glutamate in the brain.[7][9]

By acting as an antagonist to vitamin B6, crimidine leads to a deficiency in functional PLP.

This, in turn, reduces the activity of GAD, leading to decreased synthesis of GABA.[9] A
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reduction in GABAergic inhibition results in a state of neuronal hyperexcitability, manifesting as

the severe convulsions characteristic of crimidine poisoning.[8]
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Figure 1: Proposed mechanism of Crimidine-induced convulsions via Vitamin B6 antagonism.

Acetylcholinesterase Inhibition
In addition to its effects on GABA synthesis, crimidine also inhibits acetylcholinesterase

(AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh)

in the synaptic cleft.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in

overstimulation of cholinergic receptors in both the central and peripheral nervous systems.[5]

This cholinergic overstimulation contributes to the overall toxicity profile of crimidine, which

can include symptoms such as salivation, lacrimation, and muscle tremors.
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Figure 2: General mechanism of Acetylcholinesterase (AChE) inhibition by Crimidine.

Experimental Protocols
The following sections provide detailed, illustrative protocols for the synthesis of crimidine and

for key toxicological and enzymatic assays. These protocols are based on established chemical

and toxicological methodologies and are intended for research purposes only. Extreme caution

should be exercised when handling crimidine due to its high toxicity.

Synthesis of Crimidine (2-Chloro-N,N,6-
trimethylpyrimidin-4-amine)
This protocol describes a plausible method for the synthesis of crimidine via the chlorination of

N,N,6-trimethylpyrimidin-4-amine.

Start: N,N,6-trimethyl-
pyrimidin-4-amine

Reaction:
- Add to solvent (e.g., Acetonitrile)

- Add Chlorinating Agent (e.g., POCl₃)
- Heat under reflux

Work-up:
- Cool reaction mixture
- Quench with ice-water

- Neutralize with base (e.g., NaHCO₃)

Extraction:
- Extract with organic solvent (e.g., Dichloromethane)

Purification:
- Dry organic layer (e.g., Na₂SO₄)

- Evaporate solvent
- Recrystallize from suitable solvent (e.g., Ethanol/Water)

End Product:
Crimidine

Click to download full resolution via product page
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Figure 3: Illustrative workflow for the synthesis of Crimidine.

Materials:

N,N,6-trimethylpyrimidin-4-amine

Phosphorus oxychloride (POCl₃)

Acetonitrile (anhydrous)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol

Deionized water

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Recrystallization apparatus

Procedure:

In a fume hood, dissolve N,N,6-trimethylpyrimidin-4-amine (1 equivalent) in anhydrous

acetonitrile in a round-bottom flask equipped with a reflux condenser.

Slowly add phosphorus oxychloride (1.1 equivalents) to the solution while stirring. The

addition may be exothermic.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the

effervescence ceases and the pH is approximately 7-8.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x volume of aqueous layer).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to

obtain the crude product.

Purify the crude crimidine by recrystallization from an ethanol/water mixture to yield

colorless crystals.

Dry the purified crystals under vacuum.

Determination of Acute Oral Toxicity (LD₅₀) in Rats
(Based on OECD Guideline 423)
This protocol outlines a method for determining the acute oral LD₅₀ of crimidine in rats,

following the principles of the Acute Toxic Class Method (OECD 423).

Materials:

Healthy, young adult Wistar rats (nulliparous and non-pregnant females are preferred)

Crimidine

Vehicle for administration (e.g., corn oil or 0.5% carboxymethyl cellulose)

Oral gavage needles
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Animal cages

Calibrated balance

Procedure:

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days

prior to the experiment.

Fasting: Fast the animals overnight (approximately 16 hours) before dosing, with free access

to water.

Dose Preparation: Prepare a solution or suspension of crimidine in the chosen vehicle at

the desired concentrations.

Dosing:

Start with a group of 3 animals at a dose level selected based on preliminary information

(e.g., 5 mg/kg).

Administer a single oral dose of the crimidine preparation to each animal using a gavage

needle. The volume administered should be based on the animal's body weight.

Observation:

Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours,

with special attention during the first 4 hours.

Continue daily observations for a total of 14 days.

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity

and behavior pattern. Note the time of onset, duration, and severity of these signs.

Record any mortalities and the time of death.

Body Weight: Record the body weight of each animal shortly before dosing and then weekly

thereafter.
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Dose Progression:

If mortality occurs in the first group, the next dose level tested should be lower.

If no mortality occurs, the next dose level should be higher. The progression of dosing is

determined by the outcome of the previous dose level as outlined in OECD Guideline 423.

Data Analysis: The LD₅₀ is determined based on the dose levels that cause mortality and the

number of animals affected, according to the classification scheme of the Acute Toxic Class

Method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the inhibitory effect of crimidine
on acetylcholinesterase activity.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or bovine erythrocytes)

Acetylthiocholine iodide (ATCI) - substrate

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Crimidine

Phosphate buffer (0.1 M, pH 8.0)

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of AChE in phosphate buffer.

Prepare a stock solution of ATCI in deionized water.
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Prepare a stock solution of DTNB in phosphate buffer.

Prepare a stock solution of crimidine in a suitable solvent (e.g., DMSO) and make serial

dilutions in phosphate buffer.

Assay in 96-well Plate:

To each well, add:

Phosphate buffer

Crimidine solution at various concentrations (or solvent for control)

DTNB solution

AChE solution

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined

time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

Initiate Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

Kinetic Measurement: Immediately place the microplate in the reader and measure the

change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of

the reaction is proportional to the AChE activity.

Data Analysis:

Calculate the rate of reaction for each concentration of crimidine.

Determine the percentage of inhibition for each concentration relative to the control (no

inhibitor).

Plot the percentage of inhibition against the logarithm of the crimidine concentration to

determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity).

Conclusion
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Crimidine, known commercially as Castrix, represents a significant chapter in the history of

rodenticide development. Its high efficacy is matched by its extreme toxicity, a direct

consequence of its potent interference with fundamental neurological pathways. The dual

mechanism of vitamin B6 antagonism, leading to a disruption of GABAergic neurotransmission,

and the inhibition of acetylcholinesterase, results in a rapid and severe toxicological profile. The

detailed experimental protocols and mechanistic diagrams provided in this guide offer a

comprehensive technical resource for understanding the chemical and toxicological properties

of this compound. While its use is now restricted due to safety concerns, the study of crimidine
continues to provide valuable insights into the mechanisms of neurotoxicity and the design of

pharmacologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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